Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate
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Overview
Description
Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, including Brexpiprazole . This compound features a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and a piperazine ring protected by a tert-butoxycarbonyl (Boc) group. The ethyl ester functionality adds to its versatility in synthetic chemistry.
Preparation Methods
The synthesis of Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate typically involves a multi-step process. One of the key steps is the Buchwald-Hartwig amination, which couples N-Boc-piperazine with a benzo[b]thiophene derivative . This reaction is catalyzed by palladium and often employs ligands such as RuPhos to enhance efficiency. The reaction conditions usually involve heating the reactants in a suitable solvent like toluene or dioxane at elevated temperatures (around 100-120°C) for several hours .
Chemical Reactions Analysis
Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce double bonds within the molecule.
Scientific Research Applications
Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Serves as a building block for bioactive compounds.
Industry: Utilized in the manufacture of various chemical products.
Mechanism of Action
its derivatives, such as Brexpiprazole, act as partial agonists at serotonin 5-HT1A and dopamine D2 receptors, and as antagonists at serotonin 5-HT2A receptors . These interactions help modulate neurotransmitter activity in the brain, contributing to their therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate can be compared to similar compounds like:
Properties
Molecular Formula |
C20H26N2O4S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxycarbonyl-1-benzothiophen-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O4S/c1-5-25-18(23)17-13-14-15(7-6-8-16(14)27-17)21-9-11-22(12-10-21)19(24)26-20(2,3)4/h6-8,13H,5,9-12H2,1-4H3 |
InChI Key |
ZLQNJKNOTXUHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2S1)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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